Olean-12-ene-2alpha,3beta,28-triol
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Overview
Description
Olean-12-ene-2alpha,3beta,28-triol is a pentacyclic triterpenoid compound with the molecular formula C30H50O3 and a molecular weight of 458.72 g/mol . It is known for its diverse biological activities and is a derivative of oleanolic acid, a naturally occurring compound found in various plants.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Olean-12-ene-2alpha,3beta,28-triol typically involves the chemical modification of oleanolic acid. One common method includes the reduction of oleanolic acid using specific reducing agents under controlled conditions to introduce hydroxyl groups at the 2alpha, 3beta, and 28 positions .
Industrial Production Methods
Industrial production of this compound often involves large-scale extraction from plant sources followed by chemical modification. The process includes purification steps to ensure the compound’s high purity and consistency .
Chemical Reactions Analysis
Types of Reactions
Olean-12-ene-2alpha,3beta,28-triol undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Used to modify the compound’s structure by adding hydrogen atoms.
Substitution: Involves replacing one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Various halogenating agents and nucleophiles are used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction typically produces alcohols .
Scientific Research Applications
Olean-12-ene-2alpha,3beta,28-triol has a wide range of applications in scientific research:
Chemistry: Used as a precursor for synthesizing other complex molecules.
Biology: Studied for its role in cell signaling and metabolic pathways.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anti-cancer, and hepatoprotective properties.
Industry: Utilized in the development of pharmaceuticals and nutraceuticals.
Mechanism of Action
The mechanism of action of Olean-12-ene-2alpha,3beta,28-triol involves its interaction with various molecular targets and pathways. It can modulate signaling pathways, such as the NF-κB pathway, and influence gene expression related to inflammation and cell proliferation . The compound’s effects are mediated through its ability to bind to specific receptors and enzymes, altering their activity and downstream effects .
Comparison with Similar Compounds
Similar Compounds
Oleanolic Acid: The parent compound from which Olean-12-ene-2alpha,3beta,28-triol is derived.
Ursolic Acid: Another pentacyclic triterpenoid with similar biological activities.
Betulinic Acid: Known for its anti-cancer properties and structural similarity to this compound.
Uniqueness
This compound is unique due to its specific hydroxylation pattern, which imparts distinct biological activities and chemical reactivity compared to its analogs . This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
(2R,3R,4aR,6aR,6bS,8aS,12aS,14aR,14bR)-8a-(hydroxymethyl)-4,4,6a,6b,11,11,14b-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicene-2,3-diol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H50O3/c1-25(2)12-14-30(18-31)15-13-28(6)19(20(30)16-25)8-9-23-27(5)17-21(32)24(33)26(3,4)22(27)10-11-29(23,28)7/h8,20-24,31-33H,9-18H2,1-7H3/t20-,21+,22-,23+,24-,27-,28+,29+,30+/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBXOIGGIJQMJBM-VCOXBGKMSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(C(C5(C)C)O)O)C)C)C2C1)C)CO)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12CC[C@@H]3[C@@]([C@H]1CC=C4[C@]2(CC[C@@]5([C@H]4CC(CC5)(C)C)CO)C)(C[C@H]([C@@H](C3(C)C)O)O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H50O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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